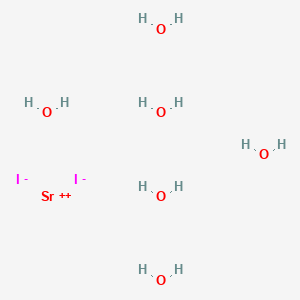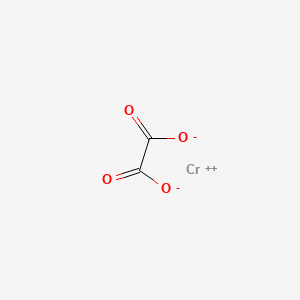
Yoduro de estroncio, hexahidratado
Descripción general
Descripción
Strontium iodide, hexahydrate is an inorganic compound with the chemical formula SrI₂·6H₂O. It is a salt composed of strontium and iodine, forming a hexahydrate. This compound is known for its ionic nature, water solubility, and deliquescent properties. Strontium iodide, hexahydrate is utilized in various fields, including medicine and radiation detection .
Aplicaciones Científicas De Investigación
Strontium iodide, hexahydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Strontium iodide can be used in biological studies, particularly in the study of strontium’s effects on biological systems.
Medicine: It serves as a substitute for potassium iodide in certain medical applications.
Industry: Strontium iodide, especially when doped with europium, is used as a scintillation gamma radiation detector due to its high scintillation light yield and optical clarity. .
Mecanismo De Acción
Target of Action
Strontium iodide, hexahydrate, also known as strontium diiodide hexahydrate, is an ionic, water-soluble, and deliquescent compound . It is primarily used in the field of gamma radiation detection and in medicine as a substitute for potassium iodide . The primary targets of strontium iodide are gamma radiation and iodine deficiency in the human body .
Mode of Action
Strontium iodide interacts with its targets through its ionic nature and high scintillation light yield . In gamma radiation detection, strontium iodide, typically doped with europium, is used due to its optical clarity, relatively high density, high effective atomic number (Z=48), and high scintillation light yield . In medicine, it substitutes for potassium iodide, providing the necessary iodine to the body .
Biochemical Pathways
The biochemical pathways affected by strontium iodide are primarily related to gamma radiation detection and iodine supplementation. In gamma radiation detection, strontium iodide’s high scintillation light yield allows for effective detection and measurement of gamma rays . In iodine supplementation, strontium iodide provides iodine, an essential nutrient required for the synthesis of thyroid hormones .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered orally.
Result of Action
The result of strontium iodide’s action depends on its application. In gamma radiation detection, it allows for the effective detection and measurement of gamma rays . In iodine supplementation, it helps to prevent iodine deficiency, supporting the healthy function of the thyroid gland .
Action Environment
The action of strontium iodide can be influenced by various environmental factors. For instance, its effectiveness as a gamma radiation detector can be affected by factors such as temperature and the presence of other ions . As a medicine, its effectiveness can be influenced by factors such as the individual’s overall health, diet, and the presence of other medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium iodide, hexahydrate can be synthesized by reacting strontium carbonate (SrCO₃) with hydroiodic acid (HI). The reaction proceeds as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] The resulting strontium iodide is then crystallized to form the hexahydrate .
Industrial Production Methods: In industrial settings, the production of strontium iodide, hexahydrate involves similar chemical reactions but on a larger scale. The process is optimized for high yield and purity, often involving controlled crystallization and purification steps to ensure the desired hexahydrate form is obtained .
Análisis De Reacciones Químicas
Types of Reactions: Strontium iodide, hexahydrate undergoes various chemical reactions, including:
Oxidation: At high temperatures and in the presence of air, strontium iodide decomposes to form strontium oxide (SrO) and free iodine (I₂). [ \text{2 SrI}_2 + \text{O}_2 \rightarrow 2 \text{SrO} + 2 \text{I}_2 ]
Substitution: Strontium iodide can react with other compounds in substitution reactions. For example, it reacts with lithium sulfide (Li₂S) to form strontium sulfide (SrS) and lithium iodide (LiI). [ \text{Li}_2\text{S} + \text{SrI}_2 \rightarrow 2 \text{LiI} + \text{SrS} ]
Precipitation: When strontium iodide reacts with potassium sulfate (K₂SO₄), it forms strontium sulfate (SrSO₄) and potassium iodide (KI). [ \text{K}_2\text{SO}_4 + \text{SrI}_2 \rightarrow 2 \text{KI} + \text{SrSO}_4 ]
Common Reagents and Conditions:
Oxidation: High temperatures and the presence of oxygen.
Substitution: Reactants such as lithium sulfide.
Precipitation: Reactants such as potassium sulfate.
Major Products:
Oxidation: Strontium oxide and iodine.
Substitution: Strontium sulfide and lithium iodide.
Precipitation: Strontium sulfate and potassium iodide .
Comparación Con Compuestos Similares
- Strontium fluoride (SrF₂)
- Strontium chloride (SrCl₂)
- Strontium bromide (SrBr₂)
- Barium iodide (BaI₂)
Comparison: Strontium iodide, hexahydrate is unique due to its high solubility in water and its deliquescent nature. Compared to other strontium halides, it has a higher scintillation light yield when doped with europium, making it particularly valuable in radiation detection applications. Additionally, its hexahydrate form provides specific advantages in terms of stability and ease of handling .
Propiedades
IUPAC Name |
strontium;diiodide;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKVCUKHWRPWMA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Sr+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12I2O6Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999092 | |
| Record name | Strontium iodide--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-40-1 | |
| Record name | Strontium iodide, hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium iodide--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | strontium diiodide hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)


